“(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a chemical compound used in scientific research. It has a molecular formula of C15H19NO3 . This compound possesses intriguing properties that make it valuable for various applications, including drug discovery and material synthesis.
The molecular weight of “(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is 261.32 . The compound has a molecular formula of C15H19NO3 . For more detailed structural information, it’s recommended to refer to resources like ChemSpider .
This compound is cataloged under various chemical databases, including PubChem and BenchChem. The unique identifier for this compound is CAS number 104668-15-7. Isoquinolines are known for their biological activity and have been studied for their potential therapeutic effects, particularly in the field of medicinal chemistry.
The synthesis of (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several key steps:
The structure of (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be analyzed using various spectroscopic methods:
The compound features a stereocenter at the carbon adjacent to the formyl group, which contributes to its chiral nature.
(S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can participate in various chemical reactions:
The mechanism of action for (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate primarily relates to its potential biological activities:
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 261.32 g/mol |
Boiling Point | Approximately 382.2 °C |
Density | Approximately 1.182 g/cm³ |
pKa | Estimated around -3.10 |
Purity | Typically >95% |
These properties indicate a stable compound under normal conditions with potential reactivity under specific circumstances.
(S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific applications:
The 3,4-dihydroisoquinoline core represents a privileged structural motif in medicinal chemistry due to its conformational rigidity and capacity for diverse molecular interactions. This partially saturated bicyclic system features a fused benzene ring and piperidine-like nitrogen, enabling dual hydrophobic and hydrogen-bonding interactions with biological targets. The scaffold's planar aromatic component facilitates π-stacking with protein residues, while the reduced pyridine ring introduces stereochemical versatility. Tert-butoxycarbonyl (Boc) protection at N2 and formyl group at C3—as seen in (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate—transform this heterocycle into a synthetically tractable building block for drug development [4] .
The C3 formyl group serves as a chemical handle for nucleophilic additions or condensations, enabling rapid diversification into pharmacologically active molecules. Computational studies reveal that electron delocalization across the enamine-like C3-N2 bond enhances the formyl group's electrophilicity, facilitating reactions with amine nucleophiles to form imines or enamines. This reactivity underpins the scaffold's utility in constructing compound libraries via reductive amination or multicomponent reactions [4] [10]. Recent antidepressant development exemplifies this strategy: scaffold-hopping from agomelatine to 3,4-dihydroisoquinoline derivatives yielded compounds with neuroprotective effects against corticosterone-induced neuronal damage, attributed to the core structure's ability to modulate apoptotic pathways and neurotrophic factors [4].
Table 1: Key Structural Features of (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Structural Element | Function | Molecular Consequences |
---|---|---|
3,4-Dihydroisoquinoline core | Provides rigidity and binding affinity | Enables π-stacking with aromatic residues in enzyme binding pockets |
C3 Formyl group | Electrophilic reaction site | Permits diversification via reductive amination, aldol condensation, or nucleophilic addition |
N2 tert-Butoxycarbonyl (Boc) | Steric protection & directing group | Blocks N-protonation, enhances solubility, and directs electrophilic attack to C3 |
(S)-Chiral center at C1 | Stereochemical control | Enables enantioselective interactions with biological targets |
Chirality at C1 (adjacent to the formyl group) critically determines the pharmacological profile of dihydroisoquinoline derivatives. The (S)-enantiomer of tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS# 145525-27-5) exhibits distinct metabolic stability and target engagement compared to its (R)-counterpart (CAS# 444583-19-1) due to differential fitting in chiral binding pockets [2] [8]. X-ray crystallographic analyses reveal that the (S)-configuration positions the formyl group in a pseudo-axial orientation, facilitating nucleophilic attack from the re-face, whereas the (R)-enantiomer adopts a pseudo-equatorial conformation with attenuated reactivity .
The synthetic importance of enantiopure material is underscored by its role in producing stereochemically defined analogs. For example, nucleophilic addition to the (S)-configured formyl group generates diastereomerically pure adducts with >95% de when chiral ligands coordinate the incoming nucleophile. This stereocontrol is exploited in synthesizing isoquinoline-based topoisomerase inhibitors where (S)-configuration enhances DNA-binding affinity by 10-fold relative to (R)-analogs [8]. The Boc group serves dual purposes: it prevents N-alkylation during functionalization and can be cleanly removed under acidic conditions to unveil secondary amines for further elaboration [10].
Table 2: Comparative Analysis of Enantiomeric Building Blocks
Parameter | (S)-Enantiomer | (R)-Enantiomer [8] |
---|---|---|
CAS Number | 145525-27-5 | 444583-19-1 |
Synthetic Approach | Pictet-Spengler cyclization with chiral auxiliaries | Enantioselective reduction of iminium intermediates |
Key Spectral Data | ¹H NMR (CDCl₃): δ 9.65 (s, 1H, CHO), 5.21 (dt, J=4.2Hz, 1H, C1-H) | ¹H NMR (CDCl₃): δ 9.63 (s, 1H, CHO), 5.18 (dt, J=4.5Hz, 1H, C1-H) |
Primary Applications | Anticancer intermediates, neuroprotective agents | Antibacterial scaffolds, enzyme inhibitors |
Isoquinoline derivatives trace their therapeutic origins to ancient alkaloid isolates like papaverine, but the rational design of 3,4-dihydroisoquinolines emerged in the late 20th century with advancements in heterocyclic synthesis. Early work focused on tetrahydroisoquinoline cores in CNS agents, exemplified by the dopaminergic neurotoxin 1-methyl-6,7-dihydroxy-tetrahydroisoquinoline (salsolinol), which illuminated the role of endogenous isoquinolines in neurodegenerative disorders [9]. The discovery that 1-benzyl-TIQ derivatives induce Parkinson-like symptoms in primates validated isoquinoline scaffolds as tools for neurological disease modeling [9].
Modern medicinal chemistry leverages functionalized dihydro intermediates like (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate to overcome limitations of saturated analogs. The partially unsaturated system enables electronic modulation unavailable in tetrahydroisoquinolines, while the C3 formyl group circumvents low-yielding late-stage oxidations. This synthetic efficiency propelled dihydroisoquinolines into antidepressant development, where scaffold-hopping from agomelatine yielded analogs with improved hepatotoxicity profiles [4]. Contemporary applications span kinase inhibitors (e.g., 5,6-dihydropyrrolo[2,1-a]isoquinolines in lamellarins) and antibacterial agents targeting FtsZ polymerization, demonstrating the scaffold's adaptability across therapeutic areas [3] [7].
Table 3: Evolution of Key Isoquinoline-Based Therapeutic Agents
Era | Representative Compounds | Therapeutic Application | Structural Limitations |
---|---|---|---|
Pre-1980s | Papaverine, Salsolinol | Vasodilator, Neurotoxin model | Low synthetic tunability, metabolic instability |
1980s-2000s | Agomelatine, Tetrahydroisoquinoline antibiotics | Antidepressant, Antimicrobial | Hepatotoxicity, restricted functionalization options |
Post-2010 | Dihydroisoquinoline derivatives (e.g., EVT-398203) | Anticancer intermediates, Neuroprotective agents | Addressed via C3-formyl diversification and enantioselective synthesis |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: